9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)-
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Overview
Description
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- is an organic compound with the molecular formula C10H12O3. This compound is characterized by its unique structure, which includes a decene backbone with two triple bonds (diyne) and three hydroxyl groups (triol). The (3R,8R) notation indicates the specific stereochemistry of the molecule, which is important for its biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- typically involves multiple steps, starting from simpler organic moleculesThe stereochemistry is controlled using chiral catalysts or starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of triple bonds.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the triple bonds can produce alkenes or alkanes .
Scientific Research Applications
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the diyne structure can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,9-Heptadecadiene-4,6-diyne-3,8-diol: Another compound with a similar diyne structure but a longer carbon chain.
(9Z)-1,9-Heptadecadiene-4,6-diyne-3,8-diol: Similar structure with different stereochemistry.
Uniqueness
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
693288-19-6 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3R,8R)-dec-9-en-4,6-diyne-1,3,8-triol |
InChI |
InChI=1S/C10H12O3/c1-2-9(12)5-3-4-6-10(13)7-8-11/h2,9-13H,1,7-8H2/t9-,10+/m1/s1 |
InChI Key |
HCTNZAAVSRVKLJ-ZJUUUORDSA-N |
Isomeric SMILES |
C=C[C@H](C#CC#C[C@@H](CCO)O)O |
Canonical SMILES |
C=CC(C#CC#CC(CCO)O)O |
Origin of Product |
United States |
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